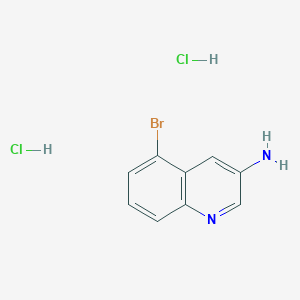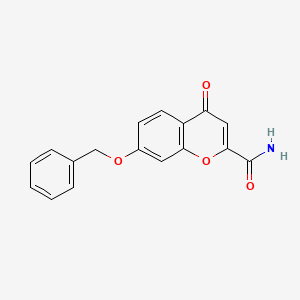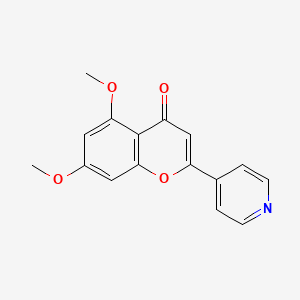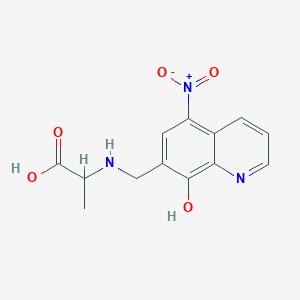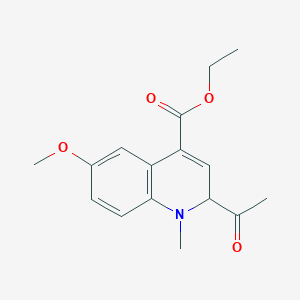
Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate is a complex organic compound with a quinoline backbone. This compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, a methoxy group, and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学的研究の応用
Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-acetyl-6-methoxyquinoline-4-carboxylate: Lacks the 1-methyl group.
Methyl 2-acetyl-6-methoxy-1-methylquinoline-4-carboxylate: Has a methyl ester instead of an ethyl ester.
2-Acetyl-6-methoxy-1-methylquinoline-4-carboxylic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate is unique due to its specific combination of functional groups and its dihydroquinoline structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6948-77-2 |
|---|---|
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC名 |
ethyl 2-acetyl-6-methoxy-1-methyl-2H-quinoline-4-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-5-21-16(19)13-9-15(10(2)18)17(3)14-7-6-11(20-4)8-12(13)14/h6-9,15H,5H2,1-4H3 |
InChIキー |
GKQALZJBOVBUMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(N(C2=C1C=C(C=C2)OC)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B11838232.png)
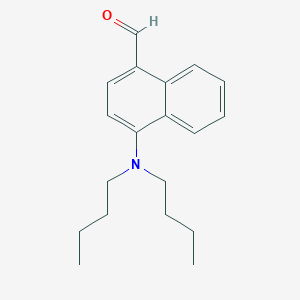


![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)

![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)
![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)

